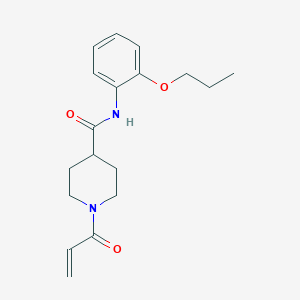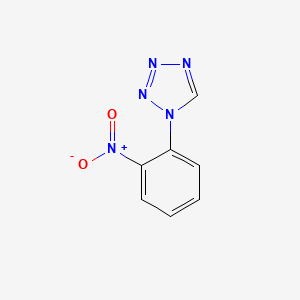![molecular formula C19H21N5O2S B2435616 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 905797-90-2](/img/structure/B2435616.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a benzyl group, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amine group could participate in acid-base reactions, the benzyl group could undergo electrophilic aromatic substitution, and the 1,2,4-triazole ring could participate in various reactions .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of the 1,2,4-triazole ring is known to enhance antimicrobial properties, making it effective against a variety of bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazole exhibit strong inhibitory effects on microbial growth, which can be attributed to their ability to interfere with microbial cell wall synthesis and function .
Anticancer Properties
The compound has been investigated for its anticancer properties. The triazole moiety is known for its role in inhibiting cancer cell proliferation. Studies have shown that compounds containing the 1,2,4-triazole ring can induce apoptosis in cancer cells, thereby reducing tumor growth. This makes it a promising candidate for the development of new anticancer drugs .
Antioxidant Activity
Antioxidant properties of this compound are another area of interest. The triazole ring can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory effects of this compound. The triazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. This makes the compound a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has shown promise in antiviral research. The triazole ring is known to interfere with viral replication processes, making it effective against a range of viruses. This includes potential applications in treating viral infections such as influenza, HIV, and hepatitis .
Antitubercular Activity
Another significant application is in the treatment of tuberculosis. The compound’s structure allows it to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a valuable candidate for developing new antitubercular drugs, especially in the face of rising drug resistance .
Antidepressant Properties
The compound has also been studied for its potential antidepressant effects. The triazole derivatives can modulate neurotransmitter levels in the brain, which is crucial for mood regulation. This suggests potential applications in the treatment of depression and other mood disorders .
Anticonvulsant Activity
Lastly, the compound has been explored for its anticonvulsant properties. The triazole ring can influence the central nervous system, reducing the frequency and severity of seizures. This makes it a potential candidate for the development of new anticonvulsant medications .
These applications highlight the versatility and potential of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further study and development.
If you have any more questions or need further details on any specific application, feel free to ask!
Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-26-16-11-7-6-10-15(16)21-18(25)13-27-19-23-22-17(24(19)20)12-14-8-4-3-5-9-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGRTGBNQZBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

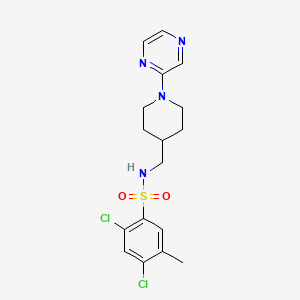
![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)
![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)
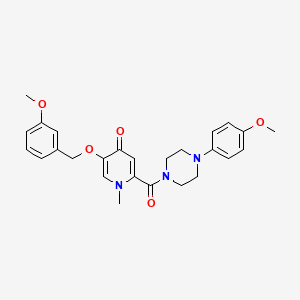
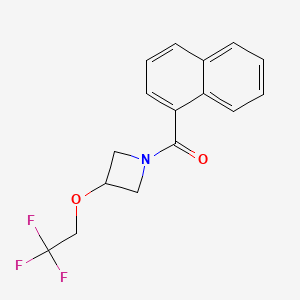
![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)

